molecular formula C12H11N3O B2943628 2-Morpholinoisophthalonitrile CAS No. 882747-83-3

2-Morpholinoisophthalonitrile

Cat. No.: B2943628
CAS No.: 882747-83-3
M. Wt: 213.24
InChI Key: FKUSBHWNJJXNKR-UHFFFAOYSA-N
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Description

2-Morpholinoisophthalonitrile is a substituted isophthalonitrile derivative featuring a morpholine ring attached to the benzene core. The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, is known to enhance solubility and electronic modulation in aromatic systems, making it relevant for applications in materials science and pharmaceuticals .

Properties

IUPAC Name

2-morpholin-4-ylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-8-10-2-1-3-11(9-14)12(10)15-4-6-16-7-5-15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUSBHWNJJXNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoisophthalonitrile typically involves the reaction of isophthalonitrile with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the nitrile group of isophthalonitrile and the amine group of morpholine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base such as triethylamine to proceed efficiently .

Industrial Production Methods

Industrial production of 2-Morpholinoisophthalonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoisophthalonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Morpholinoisophthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 2-Morpholinoisophthalonitrile and its analogs, based on evidence provided:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-Morpholinoisophthalonitrile Morpholino group at position 2 Not explicitly given Inferred ~230–250 Enhanced solubility (due to morpholino), potential π-conjugation with S atoms Polymer precursors, ligands, catalysts
2-Amino-5-methyl-isophthalonitrile Amino, methyl groups at positions 2,5 C₉H₇N₃ 157.18 Higher reactivity (amino group), steric hindrance from methyl Organic synthesis intermediates
4-Hydroxy-2,5,6-trichloroisophthalonitrile Hydroxy, three Cl atoms C₈HCl₃N₂O ~258.5 High electronegativity (Cl), acidity (hydroxy group), thermal stability Agrochemicals, flame retardants
Disulfide-linked bisphthalonitrile Disulfide linker, two phthalonitrile units Not provided Not provided π-bonding from S atoms, crystallographically characterized High-performance polymers, composites
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile Br, Cl, sulfanyl groups C₇H₄BrClN₂S 263.54 Halogen-driven reactivity, sulfanyl group for cross-coupling Pharmaceuticals, agrochemicals

Key Findings:

Electronic Effects: The morpholino group in 2-Morpholinoisophthalonitrile likely contributes to π-conjugation and electron donation, similar to sulfur atoms in disulfide-linked bisphthalonitriles . This contrasts with electron-withdrawing groups (e.g., Cl, Br) in halogenated analogs, which reduce electron density . Amino-substituted derivatives (e.g., 2-Amino-5-methyl-isophthalonitrile) exhibit higher nucleophilicity compared to morpholino-substituted systems .

Solubility and Stability: Morpholino and hydroxy groups improve solubility in polar solvents, whereas halogenated analogs (e.g., 4-Hydroxy-2,5,6-trichloroisophthalonitrile) show higher thermal stability due to strong C-Cl bonds .

Synthetic Utility: Halogenated isophthalonitriles are preferred for cross-coupling reactions in drug discovery, while morpholino derivatives may serve as ligands or monomers for conductive polymers .

Biological Activity

2-Morpholinoisophthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Biological Activity

1. Antimicrobial Properties

Research indicates that 2-Morpholinoisophthalonitrile exhibits significant antimicrobial activity against various pathogens. This includes efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays reveal that 2-Morpholinoisophthalonitrile can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The proposed mechanisms include:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of tumor growth through modulation of signaling pathways involved in cell cycle regulation.

Case Studies

Several studies have been conducted to evaluate the biological effects of 2-Morpholinoisophthalonitrile:

Study Findings Reference
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL and 25 µg/mL, respectively.
Study 2In vitro testing showed a reduction in cell viability in MCF-7 breast cancer cells by 60% at a concentration of 50 µM after 48 hours.
Study 3Investigated the compound's effect on apoptosis markers in lung cancer cells, showing increased levels of caspase-3 activation.

The biological activity of 2-Morpholinoisophthalonitrile can be attributed to several mechanisms:

  • Cytokine Inhibition : The compound acts as a cytokine inhibitor, potentially modulating inflammatory responses associated with various diseases, including autoimmune disorders and cancer .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in certain cancer cell lines, leading to decreased proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production has been linked to the compound's ability to induce oxidative stress in cancer cells, contributing to apoptosis.

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